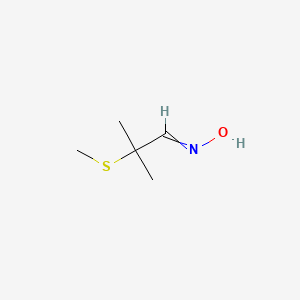

Aldicarb-oxime

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H11NOS |

|---|---|

Poids moléculaire |

133.21 g/mol |

Nom IUPAC |

N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine |

InChI |

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3 |

Clé InChI |

ZFGMCJAXIZTVJA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C=NO)SC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aldicarb-oxime: Chemical Structure, Properties, and Synthesis

Introduction

Aldicarb-oxime, systematically known as (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine, is a crucial chemical intermediate in the synthesis of the carbamate (B1207046) pesticide, Aldicarb.[1][2] While not an active pesticide itself, its purity and properties are paramount to the efficacy and safety profile of the final Aldicarb product.[2] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical industries. It covers its chemical structure, physicochemical properties, role in synthesis, and relevant experimental protocols.

Chemical Identity and Structure

This compound is an aliphatic aldoxime and a methyl sulfide.[1] It is the result of the formal condensation of 2-methyl-2-(methylsulfanyl)propanal with hydroxylamine.[1]

-

IUPAC Name: (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine[1]

-

Synonyms: 2-methyl-2-(methylthio)propionaldehyde oxime, Temik Oxime[5][6][7]

Physicochemical Properties

This compound is a clear, colorless, viscous liquid with a characteristic unpleasant sulfurous or musty odor.[1][5][7] Below 15-21°C, it can condense into colorless crystals.[7] It is sensitive to heat and may decompose with prolonged exposure to moisture.[1][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 133.21 g/mol | [3][5] |

| Appearance | Clear, colorless, viscous liquid; Oily liquid | [1][3][5] |

| Melting Point | 21.1°C (70°F) | [1][4][5] |

| Boiling Point | 210°C (410°F) at 760 mmHg (with partial decomposition) | [1][4][5][6] |

| Density | 1.05 g/cm³ at 20°C | [1][4][6] |

| Water Solubility | 10 to 50 mg/mL at 20°C (68°F) | [1][4][6] |

| Vapor Pressure | < 0.1 mmHg at 20°C (68°F); 0.076 mmHg at 25°C | [1][4][5] |

| Flash Point | 81.1°C to 118°C (178°F to 244.4°F) | [1][4][5] |

| Autoignition Temp. | 285°C (545°F) | [1][4] |

| Storage Temperature | 0-6°C; -20±5°C | [3][5] |

Synthesis and Mechanism of Action

This compound's primary industrial use is as a precursor in the final step of synthesizing Aldicarb, a potent systemic insecticide, nematicide, and acaricide.[1][2][8] The synthesis involves the reaction of this compound with methyl isocyanate.[1][2]

Caption: Workflow for the synthesis of Aldicarb.

The resulting product, Aldicarb, functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.[8] By reversibly binding to AChE, Aldicarb allows acetylcholine to accumulate, leading to overstimulation of nerves and muscles, paralysis, and ultimately death of the target pest.[9] This inhibition is reversible, with a half-life of 30-40 minutes in vitro.[10][11]

Caption: Aldicarb inhibits AChE, causing acetylcholine buildup.

Metabolism of Aldicarb

Once in a biological system, Aldicarb is rapidly metabolized through oxidation and hydrolysis.[9][12] The primary metabolic pathway involves the oxidation of the sulfur atom to form Aldicarb sulfoxide (B87167), which is then more slowly oxidized to Aldicarb sulfone.[10][12] Both Aldicarb sulfoxide and sulfone are also potent cholinesterase inhibitors.[12][13] Detoxification occurs via hydrolysis of the carbamate ester bond, yielding less toxic compounds such as Aldicarb oxime, oxime sulfoxide, and their corresponding nitriles.[8][10][14]

Caption: Aldicarb metabolism involves both toxification and detoxification.

Experimental Protocols

This protocol outlines the general industrial synthesis of Aldicarb.[1]

Objective: To synthesize Aldicarb via the reaction of this compound with methyl isocyanate.

Materials:

-

This compound

-

Methyl isocyanate

-

Trimethylamine (B31210) (ME₃-N) or other suitable catalyst

-

Inert solvent (e.g., acetonitrile)[15]

-

Reaction vessel equipped with stirring and temperature control

-

Inert carrier material (e.g., corn cob grits) and a binder for formulation[1]

Procedure:

-

In a suitable reaction vessel, dissolve this compound in an inert solvent.

-

Add the inert carrier material (if preparing a granular formulation) and binder to the mixture.

-

Under controlled temperature and constant agitation, slowly add methyl isocyanate to the reaction mixture. This reaction is exothermic and requires careful monitoring.

-

Introduce a catalytic amount of trimethylamine to facilitate the reaction.[1]

-

Allow the reaction to proceed to completion. The reaction progress can be monitored using an appropriate analytical technique such as HPLC.

-

Upon completion, the solvent may be removed, and the resulting product (Aldicarb formulated on the carrier) is processed for packaging.

Safety Precautions: Aldicarb and its precursors, particularly methyl isocyanate, are extremely toxic.[15] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

This protocol is based on established gas chromatography/mass spectrometry (GC/MS) methods for analyzing Aldicarb and its degradation products in environmental samples.[16][17]

Objective: To quantify the concentration of this compound in a water sample.

Materials:

-

Water sample

-

This compound analytical standard

-

Chloroform (B151607) (for extraction)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC/MS)

-

Short capillary column suitable for thermally labile compounds

-

Methane (B114726) or isobutane (B21531) for chemical ionization (CI)

Procedure:

-

Sample Extraction:

-

Take a known volume of the water sample.

-

Perform a liquid-liquid extraction by adding chloroform to the sample in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the organic (chloroform) layer. Repeat the extraction process on the aqueous layer to ensure complete recovery.

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

-

Concentration:

-

Evaporate the solvent from the dried extract under a gentle stream of nitrogen to a small, known volume.

-

-

GC/MS Analysis:

-

Inject a precise volume of the concentrated extract into the GC/MS system.

-

GC Conditions: Utilize a short capillary column and a temperature program optimized to separate this compound without thermal degradation.

-

MS Conditions: Operate the mass spectrometer in chemical ionization (CI) mode using methane or isobutane as the reagent gas to minimize fragmentation and enhance molecular ion detection.[16]

-

-

Quantification:

-

Prepare a calibration curve by running a series of known concentrations of the this compound analytical standard.

-

Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration. The limit of detection for this compound using this method can be in the low nanogram range.[16]

-

Conclusion

This compound is a pivotal component in the production of Aldicarb, one of the most effective carbamate pesticides. Its chemical and physical properties dictate the conditions for its handling, storage, and reaction. Understanding its role in the synthesis of Aldicarb, the subsequent mechanism of cholinesterase inhibition, and the metabolic pathways is essential for professionals in the agrochemical and environmental science fields. The provided protocols offer a foundational framework for its synthesis and analytical detection, highlighting the need for stringent safety measures due to the high toxicity of the associated compounds.

References

- 1. Aldicarb oxime | C5H11NOS | CID 9570092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. achemtek.com [achemtek.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Cas 1646-75-9,this compound | lookchem [lookchem.com]

- 6. ALDICARB OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | 1646-75-9 [chemicalbook.com]

- 8. Aldicarb - Wikipedia [en.wikipedia.org]

- 9. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DSpace [iris.who.int]

- 11. nationalacademies.org [nationalacademies.org]

- 12. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. apvma.gov.au [apvma.gov.au]

- 14. fao.org [fao.org]

- 15. FAO Knowledge Repository [openknowledge.fao.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Synthesis of 2-methyl-2-(methylthio)propanal oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-(methylthio)propanal oxime, an important intermediate in the production of various agrochemicals, including the carbamate (B1207046) insecticide Aldicarb.[1][2] The document details a robust and scalable synthetic route commencing from isobutyraldehyde (B47883). This guide presents a step-by-step experimental protocol, a summary of quantitative data, and a visualization of the synthetic workflow, designed to be a valuable resource for researchers in synthetic and medicinal chemistry.

Introduction

2-methyl-2-(methylthio)propanal oxime is a key building block in the synthesis of several commercially significant compounds.[1][2] Its synthesis has been a subject of interest due to its role as the precursor to Aldicarb, a potent acetylcholinesterase inhibitor used as a systemic insecticide, acaricide, and nematicide.[3][4][5] The oxime itself also exhibits nematicidal properties.[1][2] This guide focuses on a well-documented synthetic pathway that utilizes readily available starting materials and offers high yields.

Synthetic Pathway Overview

The primary and most detailed synthetic route for 2-methyl-2-(methylthio)propanal oxime begins with isobutyraldehyde and proceeds through a three-step sequence:

-

α-Chlorination: Isobutyraldehyde is chlorinated to form 2-chloro-2-methylpropanal.

-

Methylthiolation: The resulting α-chloro aldehyde undergoes nucleophilic substitution with sodium methyl mercaptide to yield 2-methyl-2-(methylthio)propanal.

-

Oximation: The purified aldehyde is then reacted with hydroxylamine (B1172632) to produce the final product, 2-methyl-2-(methylthio)propanal oxime.

An alternative, though less detailed, synthesis route involves the reaction of isobutene with nitrosyl chloride, followed by treatment with sodium methyl sulfide.[3]

This guide will focus on the isobutyraldehyde-based route due to the availability of a more detailed experimental protocol.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-methyl-2-(methylthio)propanal oxime.

Experimental Protocols

The following protocols are based on a patented procedure and provide a detailed methodology for the synthesis of 2-methyl-2-(methylthio)propanal oxime from isobutyraldehyde.[6]

Step 1: α-Chlorination of Isobutyraldehyde

-

Materials:

-

Isobutyraldehyde (99%): 72.2 g

-

1,2-Dichloroethane: 44.8 g

-

Chlorine gas: 71 g

-

-

Procedure:

-

In a reaction flask, combine isobutyraldehyde and 1,2-dichloroethane.

-

While stirring, bubble chlorine gas through the solution.

-

Maintain the reaction temperature between 10-15 °C.

-

After the reaction is complete, evaporate the solvent to obtain 2-chloro-2-methylpropanal as a clear, colorless liquid.

-

Step 2: Methylthiolation of 2-chloro-2-methylpropanal

-

Materials:

-

2-chloro-2-methylpropanal (98%): 54.3 g

-

25% Sodium methyl mercaptide aqueous solution: 147 g

-

-

Procedure:

-

Under vigorous stirring, add the 2-chloro-2-methylpropanal dropwise to the sodium methyl mercaptide solution.

-

Maintain the reaction temperature between 20-50 °C.

-

After the addition is complete, allow the layers to separate.

-

The organic layer is subjected to vacuum distillation. Collect the fraction at 90-94 °C under 150 mmHg to obtain 2-methyl-2-(methylthio)propanal as a clear, colorless liquid.

-

Step 3: Oximation of 2-methyl-2-(methylthio)propanal

-

Materials:

-

2-methyl-2-(methylthio)propanal (98%): 60.2 g

-

25% Hydroxylamine sulfate (B86663) solution: 196.8 g

-

-

Procedure:

-

Combine 2-methyl-2-(methylthio)propanal and the hydroxylamine sulfate solution.

-

Maintain the reaction temperature between 50-80 °C for 3 hours.

-

After the reaction, allow the layers to separate.

-

The organic layer is subjected to vacuum distillation. Collect the fraction at 76-78 °C to obtain 2-methyl-2-(methylthio)propanal oxime as a clear, colorless, transparent liquid.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-methyl-2-(methylthio)propanal oxime from isobutyraldehyde.[6]

| Step | Product | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1. α-Chlorination | 2-chloro-2-methylpropanal | Isobutyraldehyde, Chlorine gas | 1,2-Dichloroethane | 10-15 | 73.3 | 98 |

| 2. Methylthiolation | 2-methyl-2-(methylthio)propanal | 2-chloro-2-methylpropanal, Sodium methyl mercaptide | Water | 20-50 | - | 98 |

| 3. Oximation | 2-methyl-2-(methylthio)propanal oxime | 2-methyl-2-(methylthio)propanal, Hydroxylamine sulfate | Water | 50-80 | 92.7 | 98 |

Note: The yield for the methylthiolation step was not explicitly provided in the source document.

Physicochemical Properties

The final product, 2-methyl-2-(methylthio)propanal oxime, exhibits the following properties:

| Property | Value |

| Molecular Formula | C5H11NOS |

| Molar Mass | 133.21 g/mol |

| Appearance | Colorless oily liquid, condenses to colorless crystals below 15 °C.[1][2] |

| Boiling Point | 71 °C at 0.667 mPa[1][2] |

| Density | ~1.037 g/cm³ (estimate)[1] |

| Refractive Index | 1.5216 (estimate)[1] |

| Solubility | Soluble in organic solvents like ethanol, benzene, and chloroalkanes; slightly soluble in water (2.7% - 3% at 27 °C).[1][2] |

Health and Safety Considerations

2-methyl-2-(methylthio)propanal oxime is an intermediate in the synthesis of the highly toxic pesticide Aldicarb.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The starting materials and intermediates, particularly chlorine gas and sodium methyl mercaptide, are hazardous and should be handled with extreme care.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 2-methyl-2-(methylthio)propanal oxime. The described method, starting from isobutyraldehyde, is high-yielding and utilizes readily accessible reagents. The provided quantitative data and workflow visualization offer a clear and concise overview of the synthetic process, making this document a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

- 1. chembk.com [chembk.com]

- 2. Propionaldehyde, 2-methyl-2-(methylthio)-, oxime. [chembk.com]

- 3. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aldicarb - Wikipedia [en.wikipedia.org]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

Aldicarb Degradation: A Technical Guide to the Formation of Aldicarb-Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb (B1662136), a carbamate (B1207046) pesticide, is known for its high toxicity and systemic nature. Its environmental fate and metabolic pathways are of significant interest to researchers in toxicology, environmental science, and drug development. A key aspect of aldicarb's degradation is its breakdown into various metabolites, one of which is aldicarb-oxime. This technical guide provides an in-depth exploration of the formation of this compound from aldicarb, summarizing quantitative data, detailing experimental protocols, and visualizing the involved pathways and workflows.

The primary degradation pathway of aldicarb in the environment and biological systems involves oxidation of the sulfur atom to form aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone.[1][2] However, aldicarb can also undergo hydrolysis, a detoxification pathway, which leads to the formation of this compound and aldicarb nitriles.[3][4] This hydrolysis can be influenced by factors such as pH and the presence of microorganisms.[5] Understanding the dynamics of this compound formation is crucial for a comprehensive assessment of aldicarb's environmental impact and toxicological profile.

Quantitative Data on Aldicarb Degradation and Metabolite Formation

The degradation of aldicarb and the formation of its metabolites are influenced by various environmental factors. The following tables summarize key quantitative data from cited studies.

| Parameter | Value | Conditions | Reference |

| Aldicarb Half-Life in Soil | 1-15 days | General | [2] |

| 7 days | In some soils, for oxidation to aldicarb sulfoxide | [6] | |

| Aldicarb Half-Life in Water | 6 days | pH 9.89, 20°C | [2] |

| 3240 days | pH 5.5, 15°C | [2] | |

| This compound Formation | Slow hydrolysis | Sterile anaerobic groundwater, pH 8.2 | [5] |

| Aldicarb Metabolites in Rat Urine | Aldicarb sulfoxide: 40% | Oral administration | [1] |

| Oxime sulfoxide: 30% | Oral administration | [1] |

Table 1: Degradation and Metabolite Formation Data for Aldicarb. This table provides a summary of the degradation rates of aldicarb and the relative concentrations of its metabolites under various conditions.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-MS | Aldicarb | Water | 0.3 ng | - | [5] |

| This compound | Water | 1.2 ng | - | [5] | |

| Aldicarb nitrile | Water | 0.15 ng | - | [5] | |

| LC-MS/MS | Aldicarb | Water | 0.05 µg/L | 0.1 µg/L | [6] |

| Aldicarb sulfone | Water | 0.05 µg/L | 0.1 µg/L | [6] | |

| Aldicarb sulfoxide | Water | 0.05 µg/L | 0.1 µg/L | [6] | |

| HPLC-UV | Aldicarb | Beverages | 15.0 µg/L | 50.0 µg/L | [7] |

Table 2: Performance of Analytical Methods for Aldicarb and its Metabolites. This table summarizes the detection and quantification limits of various analytical methods used for the analysis of aldicarb and its degradation products in different matrices.

Experimental Protocols

Sample Preparation for Aldicarb Metabolite Analysis in Soil

This protocol is adapted from a method for the analysis of aldicarb and its metabolites in soil.[8]

Objective: To extract aldicarb, this compound, and other metabolites from soil samples for subsequent analysis.

Materials:

-

Soil sample

-

Purified reagent water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm)

Procedure:

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile to the tube.

-

Vortex the sample for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 5 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction (steps 2-5) with another 20 mL of acetonitrile.

-

Combine the supernatants.

-

The extract is then diluted with a mixture of acetonitrile and purified reagent water (20:80, v:v) to fall within the calibration range of the analytical instrument.

-

Filter the diluted extract through a 0.2 µm syringe filter prior to injection into the HPLC or GC-MS system.

HPLC-MS/MS Analysis of Aldicarb and its Metabolites in Water (Based on EPA Method AU-269R0)

This protocol provides a detailed methodology for the quantitative determination of aldicarb, aldicarb sulfone, and aldicarb sulfoxide in water using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Objective: To quantify aldicarb and its major oxidative metabolites in surface water, groundwater, and drinking water.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: XBridge C18, 2.1 mm x 50 mm, 2.5 µm particle size

Reagents:

-

Mobile Phase A: Purified reagent water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Aldicarb, aldicarb sulfone, and aldicarb sulfoxide analytical standards

Procedure:

-

Sample Preparation: Fortified surface, ground, or drinking water samples (10 mL) are vortexed and then centrifuged.

-

Chromatographic Conditions:

-

Column Temperature: 30°C

-

Injection Volume: 100 µL

-

Mobile Phase Gradient:

-

0.50 min: 95% A, 5% B

-

1.50 - 2.50 min: 0% A, 100% B

-

2.60 - 4.10 min: 95% A, 5% B

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Analytes are identified and quantified using specific ion transitions (parent ion → fragment ion):

-

Aldicarb: 213.10 → 116.10 amu

-

Aldicarb sulfone: 223.10 → 148.00 amu

-

Aldicarb sulfoxide: 207.10 → 132.10 amu

-

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve generated from the analysis of standards of known concentrations.

Visualizations

Aldicarb Degradation Pathways

The following diagram illustrates the primary degradation pathways of aldicarb, including both oxidation and hydrolysis.

Caption: Aldicarb degradation pathways showing oxidation and hydrolysis.

Experimental Workflow for HPLC-MS/MS Analysis

This diagram outlines the key steps in the analytical workflow for the determination of aldicarb and its metabolites in water samples.

Caption: Workflow for HPLC-MS/MS analysis of aldicarb metabolites.

Conclusion

The degradation of aldicarb is a complex process involving competing pathways of oxidation and hydrolysis. While the formation of aldicarb sulfoxide and aldicarb sulfone is a major route, the hydrolytic conversion to this compound represents a significant detoxification step. This technical guide has provided a comprehensive overview of the formation of this compound, supported by quantitative data, detailed experimental protocols, and clear visualizations. This information is intended to be a valuable resource for researchers and professionals working to understand the environmental fate and toxicological implications of aldicarb and its metabolites. Further research into the specific enzymes and their kinetics in various environmental matrices will continue to enhance our understanding of these critical degradation pathways.

References

- 1. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Physical and chemical properties of Temik oxime

An In-depth Technical Guide on the Core Physical and Chemical Properties of Temik Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Temik oxime, an important intermediate in the synthesis of the carbamate (B1207046) pesticide aldicarb (B1662136). The information presented herein is intended to support research, development, and safety assessment activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experiments are provided.

Chemical Identity

Temik oxime, also known as aldicarb oxime, is the oxime resulting from the formal condensation of 2-methyl-2-(methylsulfanyl)propanal with hydroxylamine.[1]

| Identifier | Value |

| Chemical Name | 2-Methyl-2-(methylthio)propanal oxime |

| Synonyms | Aldicarb oxime, Temik oxime, 2-Methyl-2-(methylthio)propionaldehyde oxime[2] |

| CAS Number | 1646-75-9 |

| Molecular Formula | C5H11NOS[1] |

| Molecular Weight | 133.21 g/mol [1] |

Physical Properties

The physical properties of Temik oxime are critical for understanding its environmental fate, transport, and potential for exposure. These properties also inform handling and storage procedures.

| Property | Value | Source |

| Physical State | Clear, colorless, viscous liquid with an unpleasant sulfurous or musty odor.[1] | NTP, 1992 |

| Melting Point | 70 °F (21.1 °C) | NTP, 1992[1][2] |

| Boiling Point | 410 °F (210 °C) at 760 mmHg (with partial decomposition) | NTP, 1992[1][2] |

| Density | 1.05 g/cm³ at 68 °F (20 °C) | NTP, 1992[1][2] |

| Vapor Pressure | < 0.1 mmHg at 68 °F (20 °C) | NTP, 1992[1][2] |

| Water Solubility | 10 to 50 mg/mL at 68 °F (20 °C) | NTP, 1992[1][2] |

| Flash Point | 244.4 °F (118 °C) | NTP, 1992[1][2] |

| Autoignition Temperature | 545 °F (285 °C) | NTP, 1992[2] |

Chemical Properties

The chemical properties of Temik oxime dictate its reactivity, stability, and degradation pathways.

| Property | Description | Source |

| Stability | Sensitive to heat and may decompose with prolonged exposure to moisture.[2] | CAMEO Chemicals |

| Reactivity | Incompatible with oxidizers, acids, and alkalis.[2] Can form explosive peroxides, especially in the presence of acid.[2] | NTP, 1992; Chem. Eng. News, 1974 |

| Hazardous Decomposition Products | When heated to decomposition, it emits toxic fumes of nitrogen oxides and sulfur oxides. |

Experimental Protocols

The determination of the physical and chemical properties of chemical substances like Temik oxime is guided by standardized protocols to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[3][4][5][6][7]

Melting Point Determination (OECD 102)

The melting point of a substance is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[8][9][10]

-

Apparatus: A melting point apparatus with a heating block and a calibrated thermometer or a digital temperature sensor.

-

Procedure: A small amount of the finely powdered Temik oxime is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperatures at which melting begins and is complete are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (OECD 103)

The boiling point is determined by heating the liquid and observing the temperature at which its vapor pressure equals the atmospheric pressure.[11]

-

Apparatus: A distillation flask or a Thiele tube setup with a condenser and a calibrated thermometer.

-

Procedure: A small volume of Temik oxime is placed in the distillation flask along with boiling chips. The liquid is heated, and the temperature of the vapor that is in equilibrium with the boiling liquid is recorded. The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

Vapor Pressure Determination (OECD 104)

Vapor pressure can be determined by several methods, including the dynamic method, static method, or effusion method.[12]

-

Apparatus: Specialized equipment for measuring vapor pressure, such as an isoteniscope or a vapor pressure balance.

-

Procedure (Dynamic Method): The substance is heated under a specific pressure, and the boiling point is determined. This is repeated at various pressures to establish a vapor pressure curve.

Water Solubility Determination (OECD 105)

The water solubility is determined by equilibrating the substance with water at a specific temperature and then measuring the concentration of the substance in the aqueous solution.

-

Apparatus: Flasks for equilibration, a constant temperature bath, and an analytical instrument for concentration measurement (e.g., HPLC, GC/MS).

-

Procedure: An excess amount of Temik oxime is added to a known volume of water in a flask. The mixture is agitated in a constant temperature bath until equilibrium is reached. The solution is then filtered to remove any undissolved substance, and the concentration of Temik oxime in the clear aqueous phase is determined analytically.

Signaling Pathways and Logical Relationships

Synthesis of Temik Oxime

Temik oxime is synthesized through the reaction of 2-methyl-2-(methylthio)propanal with hydroxylamine.[13][14][15] This reaction is a classic condensation reaction to form an oxime.

Aldicarb Degradation Pathway Involving Temik Oxime

Temik oxime is a key intermediate in the degradation of the pesticide aldicarb. Aldicarb can be hydrolyzed to form Temik oxime, which can then undergo further degradation.[16][17][18][19][20][21][22] The primary metabolic pathways for aldicarb involve oxidation to aldicarb sulfoxide (B87167) and aldicarb sulfone, which are also toxic. Hydrolysis of aldicarb to aldicarb oxime is a detoxification pathway.

Analytical Methods

The detection and quantification of Temik oxime, often in the context of aldicarb residue analysis, are typically performed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): This is a common method for the analysis of carbamate pesticides and their metabolites.[23]

-

Gas Chromatography/Mass Spectrometry (GC/MS): This technique is used for the determination of aldicarb, aldicarb oxime, and aldicarb nitrile in water samples.[24][25]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of Temik oxime. The tabulated data, along with the outlined experimental protocols and visualizations of its synthesis and degradation pathways, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the safe handling, effective use, and comprehensive risk assessment of this compound and its parent pesticide, aldicarb.

References

- 1. Aldicarb oxime | C5H11NOS | CID 9570092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ALDICARB OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. davjalandhar.com [davjalandhar.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Oxime - Wikipedia [en.wikipedia.org]

- 14. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. publications.iarc.who.int [publications.iarc.who.int]

- 21. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. apvma.gov.au [apvma.gov.au]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

Aldicarb-oxime (CAS 1646-75-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb-oxime, with the CAS number 1646-75-9, is a crucial chemical intermediate in the synthesis of the carbamate (B1207046) pesticide Aldicarb (B1662136).[1][2] Chemically known as 2-methyl-2-(methylthio)propanal oxime, this compound plays a significant role in both the agricultural industry and in toxicological studies due to its relationship with Aldicarb, a potent acetylcholinesterase inhibitor.[1][3][4] This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, synthesis, analytical methodologies, metabolic pathways, and toxicological profile.

Chemical and Physical Properties

This compound is a clear, colorless, viscous liquid with a characteristic sulfurous or musty odor.[5] It is soluble in organic solvents such as ethanol (B145695) and benzene (B151609) and slightly soluble in water.[6] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1646-75-9 | [1] |

| Molecular Formula | C5H11NOS | [5] |

| Molecular Weight | 133.21 g/mol | [5] |

| Appearance | Clear, colorless, viscous liquid | [5] |

| Odor | Unpleasant sulfurous or musty | [5] |

| Boiling Point | 410 °F (210 °C) at 760 mmHg (with partial decomposition) | [5] |

| Melting Point | 70 °F (21.1 °C) | [5] |

| Flash Point | 244.4 °F (118 °C) | [5] |

| Density | 1.05 g/cm³ | [5] |

| Water Solubility | 10 to 50 mg/mL at 68 °F (20 °C) | [5] |

| Vapor Pressure | < 0.1 mmHg at 68 °F (20 °C) | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is integral to the production of Aldicarb. The general pathway involves the reaction of isobutyraldehyde (B47883) with chlorine, followed by a reaction with sodium methyl mercaptide, and finally oximation with hydroxylamine.[2][7]

Experimental Protocol: Synthesis of 2-methyl-2-(methylthio)propanal oxime[2][7]

Step 1: Synthesis of 2-chloro-2-methylpropanal

-

In a suitable reaction vessel, isobutyraldehyde is dissolved in an organic solvent such as N,N-dimethylformamide.

-

Chlorine gas is bubbled through the solution while maintaining the temperature between 20–40 °C.

-

The reaction is monitored for completion.

-

Upon completion, the 2-chloro-2-methylpropanal is isolated. This step can achieve a yield of approximately 86%.[2]

Step 2: Synthesis of 2-methyl-2-(methylthio)propionaldehyde

-

The 2-chloro-2-methylpropanal from the previous step is reacted with an aqueous solution of sodium methyl mercaptide.

-

The reaction temperature is maintained between 20–50 °C.

-

After the reaction is complete, the resulting 2-methyl-2-(methylthio)propionaldehyde is separated from the aqueous layer.

Step 3: Synthesis of 2-methyl-2-(methylthio)propanal oxime (this compound)

-

The 2-methyl-2-(methylthio)propionaldehyde is reacted with an aqueous solution of hydroxylamine.

-

The reaction temperature is maintained between 50–100 °C.

-

The pH of the reaction mixture is kept between 4 and 10 using an aqueous solution of sodium hydroxide.

-

After the reaction, the oil layer containing the product is separated and purified by distillation to yield this compound as a clear, colorless liquid.

Caption: Synthesis pathway of this compound.

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for environmental monitoring and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of this compound and other carbamates in aqueous samples.

Experimental Protocol: HPLC Analysis of this compound in Water [8][9]

-

Sample Preparation: Water samples are filtered through a 0.45 µm filter. For low concentrations, a pre-concentration step involving solid-phase extraction (SPE) can be used.[10]

-

Chromatographic System:

-

Detection:

-

UV Detector: Set at a wavelength of 210 nm.[9]

-

Post-Column Derivatization with Fluorescence Detection: For enhanced sensitivity, the column effluent is hydrolyzed with NaOH at 95°C, and the resulting methylamine (B109427) is reacted with o-phthalaldehyde (B127526) (OPA) to form a fluorescent derivative.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of this compound, particularly in complex matrices.

Experimental Protocol: GC-MS Analysis of this compound in Water [12]

-

Sample Preparation: Extraction of the water sample with a suitable organic solvent like dichloromethane. The organic extract is then concentrated.

-

Chromatographic System:

-

Column: A short capillary column, such as one with a 2% OV-17 liquid phase, is used to minimize thermal degradation of the analyte.[12]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless injection.

-

-

Mass Spectrometry:

-

Ionization: Chemical Ionization (CI) with methane (B114726) or isobutane (B21531) as the reagent gas is often preferred to obtain molecular ion information.[12]

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Limits of Detection: Detection limits for this compound can reach as low as 1.2 ng.[12]

-

Caption: Analytical workflow for this compound.

Metabolic Pathways

This compound is a significant metabolite of the pesticide Aldicarb in various biological systems, including mammals, plants, and soil microorganisms. The metabolism of Aldicarb primarily involves oxidation and hydrolysis.[3][13]

In mammals, Aldicarb is rapidly absorbed and metabolized.[3][14] The initial and major metabolic step is the oxidation of the sulfur atom to form Aldicarb sulfoxide (B87167).[13] A smaller fraction is further oxidized to Aldicarb sulfone. Both Aldicarb and its sulfoxide and sulfone metabolites can undergo hydrolysis to their respective oximes, including this compound.[13] These oximes are generally considered less toxic than their carbamate precursors.[5]

Experimental Protocol: In Vitro Metabolism Study [5]

-

System Preparation: Prepare a rat liver microsome system. Livers from rats are homogenized in a phosphate (B84403) buffer. The homogenate is then centrifuged to separate the microsomal fraction.

-

Incubation: Add radiolabelled Aldicarb (e.g., ³⁵S-Temik) to the microsomal fraction. The incubation is carried out in the presence and absence of cofactors like reduced nicotinamide-adenine dinucleotide phosphate (NADPH) to differentiate between enzymatic and non-enzymatic degradation.

-

Analysis: After incubation, the metabolites are extracted and analyzed using techniques like thin-layer chromatography (TLC) and liquid scintillation counting to identify and quantify the formation of this compound and other metabolites.

Caption: Metabolic pathway of Aldicarb.

Toxicology

While Aldicarb is known for its high acute toxicity due to cholinesterase inhibition, its hydrolysis product, this compound, is significantly less toxic.[4][5]

Acute Toxicity

The acute toxicity of this compound has been evaluated in animal studies. The available data are summarized in Table 2.

| Species | Route | Vehicle | LD50 | Reference(s) |

| Rat | Oral | Corn oil | 2380 mg/kg bw | [5] |

| Rat | Oral | Undiluted | 0.707 mL/kg bw | [5] |

Mechanism of Action

The primary toxic mechanism of Aldicarb is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][14] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. This compound, lacking the carbamate moiety, does not act as a potent cholinesterase inhibitor. Its formation through hydrolysis represents a detoxification pathway.[5]

Experimental Protocol: Cholinesterase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified acetylcholinesterase and a suitable substrate (e.g., acetylthiocholine).

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (this compound).

-

Assay:

-

Pre-incubate the enzyme with the test compound for a specific period.

-

Initiate the reaction by adding the substrate.

-

Monitor the rate of substrate hydrolysis, typically by measuring the absorbance of a colored product resulting from the reaction of the product (thiocholine) with a chromogenic reagent like DTNB (Ellman's reagent).

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound (CAS 1646-75-9) is a vital intermediate in the production of the pesticide Aldicarb and a key metabolite in its degradation pathway. Understanding its chemical properties, synthesis, and analytical detection methods is essential for both industrial applications and environmental and toxicological assessments. Its significantly lower toxicity compared to Aldicarb highlights the importance of hydrolysis as a detoxification mechanism. This guide provides a foundational technical overview for professionals in research, drug development, and related scientific fields.

References

- 1. pic.int [pic.int]

- 2. benchchem.com [benchchem.com]

- 3. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Aldicarb - Wikipedia [en.wikipedia.org]

- 5. apvma.gov.au [apvma.gov.au]

- 6. chembk.com [chembk.com]

- 7. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 14. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Solubility of Aldicarb-Oxime in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aldicarb-oxime (CAS 1646-75-9) in organic solvents. Due to the limited availability of quantitative solubility data for this compound, this guide also includes data for the structurally related parent compound, aldicarb (B1662136), to provide a comparative reference. Detailed experimental methodologies and workflow visualizations are included to assist in practical laboratory applications.

Introduction to this compound

This compound, with the chemical name 2-methyl-2-(methylthio)propionaldehyde oxime, is a crucial intermediate in the synthesis of the N-methylcarbamate insecticide, aldicarb.[1] Understanding its solubility in various organic solvents is essential for its synthesis, purification, formulation, and for the development of analytical methods for its detection.

Solubility of this compound

Qualitative Solubility of this compound

Qualitative data indicates that industrial-grade this compound is a light yellow to light brown liquid. It is described as being soluble in ethanol, benzene, and chloroalkanes .[2][3] It is slightly soluble in water.[2][3]

Quantitative Solubility of this compound

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a broad range of organic solvents is not extensively published.

Solubility of Aldicarb (Parent Compound)

Given the structural similarity, the solubility data for aldicarb can provide valuable insights into the expected behavior of this compound. Aldicarb is the product of the reaction of this compound with methyl isocyanate.

Quantitative Solubility Data for Aldicarb

The following table summarizes the quantitative solubility of crystalline aldicarb in several organic solvents.

Table 1: Quantitative Solubility of Aldicarb in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

|---|---|---|

| Acetone | 20-25 | 350 |

| Benzene | 20-25 | 150 |

| Chloroform | 20-25 | 350 |

| Dichloromethane | 20-25 | 300 |

| Xylene | 20-25 | 50 |

| Heptane | 20-25 | Practically Insoluble |

Source:[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

Materials and Equipment

-

Analytical standard of the compound (e.g., this compound)

-

High-purity organic solvents

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure

-

Preparation of a Saturated Solution: Add an excess amount of the solid compound to a glass vial containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to rest at the constant temperature for at least 24 hours to allow the undissolved solid to settle. For a more complete separation, the samples can be centrifuged.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Dilution: Dilute the collected supernatant with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizations

Logical Relationship: Synthesis of Aldicarb from this compound

The following diagram illustrates the chemical relationship between this compound and aldicarb.

Caption: Synthesis of Aldicarb from this compound.

Experimental Workflow: Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the solubility of a compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

References

Toxicological Profile of Aldicarb-Oxime in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of aldicarb-oxime, a principal metabolite of the N-methylcarbamate pesticide aldicarb (B1662136). While aldicarb and its oxidative metabolites, aldicarb sulfoxide (B87167) and aldicarb sulfone, are potent acetylcholinesterase inhibitors, this compound exhibits significantly lower acute toxicity. This document details the available data on the mechanism of action, metabolism, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects of this compound in mammals. For comparative purposes, toxicological data for aldicarb and its other major metabolites are also presented. Methodologies for key toxicological studies are described, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of comparison and reference.

Introduction

Aldicarb, 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a systemic carbamate (B1207046) insecticide, acaricide, and nematicide known for its high acute toxicity.[1] In mammals, aldicarb is rapidly absorbed and metabolized through two primary pathways: thiooxidation to the highly toxic aldicarb sulfoxide and aldicarb sulfone, and hydrolysis to the less toxic this compound.[2][3] Understanding the toxicological properties of each metabolite is crucial for a complete risk assessment of aldicarb exposure. This guide focuses specifically on the toxicological profile of this compound.

Mechanism of Action

The primary mechanism of toxicity for aldicarb and its carbamate metabolites, aldicarb sulfoxide and aldicarb sulfone, is the inhibition of acetylcholinesterase (AChE).[3][4] This inhibition is reversible and leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, resulting in overstimulation of the nervous system.[4] this compound, being a hydrolysis product, lacks the carbamoyl (B1232498) group responsible for AChE inhibition and is therefore significantly less potent in this regard.

Metabolism and Toxicokinetics

Aldicarb is rapidly metabolized in mammals. The primary metabolic pathway involves the oxidation of the sulfur atom to form aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone. Both of these metabolites are potent cholinesterase inhibitors.[2][4] A parallel detoxification pathway involves the hydrolysis of the carbamate ester bond to yield this compound.[2][5] Aldicarb and its metabolites are rapidly excreted, primarily in the urine, with 80-90% of an ingested dose being eliminated within 24 hours in rats.[4]

Toxicological Data

Acute Toxicity

This compound demonstrates a significantly lower acute oral toxicity compared to aldicarb and its oxidative metabolites.

| Compound | Species | Route | LD50 | Reference |

| This compound | Rat | Oral | 2380 mg/kg bw (in corn oil) | |

| Aldicarb | Rat | Oral | 0.5 - 1.2 mg/kg bw (in corn oil) | |

| Aldicarb Sulfoxide | Rat | Oral | 0.49 - 1.13 mg/kg bw | |

| Aldicarb Sulfone | Rat | Oral | 20 - 38 mg/kg bw | |

| Aldicarb Sulfone Nitrile | Rat | Oral | 350 mg/kg bw |

Repeated-Dose Toxicity

Data on the subchronic and chronic toxicity of this compound are limited. A 7-day feeding study in rats showed transient decreases in body weight gain and decreased relative kidney weight at doses up to 121 mg/kg bw/day in males and 102 mg/kg bw/day in females. In contrast, extensive studies on aldicarb and its sulfoxide and sulfone metabolites have established No Observed Adverse Effect Levels (NOAELs) based on cholinesterase inhibition.

| Compound | Species | Duration | NOAEL | Endpoint | Reference |

| Aldicarb | Rat | 2 years | 0.3 mg/kg bw/day | No significant effects | [2] |

| Aldicarb Sulfoxide | Rat | 6 months | 0.125 mg/kg bw/day | Cholinesterase inhibition | [6] |

| Aldicarb Sulfone | Rat | 2 years | 2.4 mg/kg bw/day | No significant effects | [2] |

| Aldicarb Sulfoxide/Sulfone (1:1) | Rat | 29 days | 0.4 mg/kg bw/day | Cholinesterase inhibition | [6] |

Genotoxicity

This compound has been evaluated for its genotoxic potential in a bacterial reverse mutation assay (Ames test) and was found to be negative.[6] This is consistent with findings for aldicarb and its sulfoxide metabolite.

| Compound | Test System | Result | Reference |

| This compound | S. typhimurium (Ames test) | Negative | [6] |

| Aldicarb | S. typhimurium (Ames test) | Negative | [6] |

| Aldicarb Sulfoxide | S. typhimurium (Ames test) | Negative |

Carcinogenicity

A carcinogenicity bioassay of technical-grade aldicarb in F344 rats and B6C3F1 mice showed no evidence of carcinogenicity under the conditions of the study.[7] Specific long-term carcinogenicity studies on this compound were not identified in the reviewed literature.

Reproductive and Developmental Toxicity

Experimental Protocols

Acute Oral Toxicity (OECD 401 Guideline - Modified)

-

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

-

Test Animals: Typically young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance (this compound) is administered by gavage in a suitable vehicle (e.g., corn oil).

-

Several dose groups are used with a specified number of animals per group.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Subchronic Oral Toxicity (OECD 408 Guideline)

-

Objective: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

-

Test Animals: Typically rats.

-

Procedure:

-

At least three dose groups and a control group are used.

-

The test substance is administered daily via gavage or in the diet/drinking water for 90 days.

-

Detailed clinical observations, body weight, and food/water consumption are recorded regularly.

-

Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

-

A comprehensive gross necropsy and histopathological examination of organs are conducted.

-

-

Data Analysis: The No Observed Adverse Effect Level (NOAEL) is determined.

In Vitro Acetylcholinesterase Inhibition Assay

-

Objective: To determine the concentration of a substance that inhibits 50% of acetylcholinesterase activity (IC50).

-

Principle: Based on the Ellman method, where the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with DTNB to form a colored product measured spectrophotometrically.

-

Procedure:

-

AChE enzyme, the test substance (at various concentrations), and DTNB are incubated in a buffer solution.

-

The substrate, acetylthiocholine, is added to initiate the reaction.

-

The change in absorbance is monitored over time.

-

-

Data Analysis: The percent inhibition is calculated for each concentration, and the IC50 value is determined from the dose-response curve.

Human Health Effects

There is no specific information available regarding human poisoning or health effects from direct exposure to this compound. Human data on aldicarb poisoning indicate rapid onset of cholinergic symptoms such as nausea, vomiting, dizziness, and in severe cases, respiratory paralysis.[4][9] Given the significantly lower acute toxicity and different mechanism of action of this compound, it is not expected to produce the same severe cholinergic crisis as aldicarb.

Conclusion

This compound, a hydrolytic metabolite of aldicarb, exhibits a toxicological profile distinctly different from its parent compound and its oxidative metabolites. Its acute toxicity is significantly lower, and it does not appear to be a potent cholinesterase inhibitor. While data on its long-term toxicity, carcinogenicity, and reproductive effects are limited, available genotoxicity data are negative. The primary role of this compound in the overall toxicology of aldicarb appears to be that of a detoxification product. Further research into the subchronic and developmental toxicity of this compound would provide a more complete understanding of its risk profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nationalacademies.org [nationalacademies.org]

- 5. fao.org [fao.org]

- 6. 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Evaluation of host resistance and immunity in mice exposed to the carbamate pesticide aldicarb - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldicarb and its Degradation Products in Groundwater: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb (B1662136), a systemic carbamate (B1207046) insecticide, has been a subject of environmental concern due to the detection of its toxic degradation products, primarily aldicarb sulfoxide (B87167) and aldicarb sulfone, in groundwater resources. This technical guide provides an in-depth overview of the formation, detection, and quantification of these compounds in aqueous environments. It includes detailed experimental protocols for common analytical techniques, a summary of reported concentrations in groundwater, and visual representations of the degradation pathways and analytical workflows to support research and monitoring efforts.

Introduction

Aldicarb is a carbamate pesticide historically used to control a wide range of insects, mites, and nematodes on various agricultural crops.[1] Its high water solubility and mobility in soil contribute to its potential to leach into groundwater.[2] Once in the subsurface environment, aldicarb undergoes transformation, forming more persistent and equally toxic metabolites.[3] The primary degradation products of toxicological significance found in groundwater are aldicarb sulfoxide and aldicarb sulfone.[4][5] Understanding the fate and transport of aldicarb and its metabolites is crucial for assessing water quality and human health risks.

Physicochemical Properties

A summary of the key physicochemical properties of aldicarb and its primary degradation products is presented in Table 1. These properties influence their environmental behavior, including their solubility in water and potential for movement through soil profiles into groundwater.

Table 1: Physicochemical Properties of Aldicarb and its Degradation Products

| Property | Aldicarb | Aldicarb Sulfoxide | Aldicarb Sulfone |

| Chemical Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₄S |

| Molecular Weight | 190.27 g/mol | 206.27 g/mol | 222.27 g/mol |

| Water Solubility | 6000 mg/L at 20°C[4] | 330,000 mg/L (miscible) | 10,000 mg/L at 20°C |

| Log Octanol-Water Partition Coefficient (Kow) | 1.359[4] | -0.57 | -0.63 |

| Vapor Pressure | 1.3 x 10⁻⁵ Pa at 25°C[4] | N/A | N/A |

Degradation Pathways in Groundwater

The primary transformation of aldicarb in the subsurface environment involves oxidation and hydrolysis. Under aerobic conditions, microorganisms in the soil oxidize aldicarb to aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone.[4] Both of these transformation products are also subject to hydrolysis, although this process is generally slower in the typically neutral to slightly acidic conditions of many aquifers.[3]

References

- 1. A carbamate insecticide: a case study of aldicarb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

- 3. DSpace [iris.who.int]

- 4. cdn.who.int [cdn.who.int]

- 5. Assessment of leaching potential of aldicarb and its metabolites using laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Aldicarb-Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for aldicarb-oxime, a primary metabolite of the carbamate (B1207046) pesticide aldicarb (B1662136). Understanding the stability of this compound is critical for accurate toxicological studies, environmental monitoring, and the development of potential therapeutic agents. This document details the known degradation pathways, presents stability data for the parent compound aldicarb as a reference, outlines experimental protocols for stability testing, and provides clear visual diagrams to illustrate key processes.

Overview of this compound Stability

General Stability Characteristics:

-

Temperature: this compound is sensitive to heat.[1] Elevated temperatures can accelerate its degradation.

-

Moisture: Prolonged exposure to moisture can lead to the decomposition of this compound.[1]

-

pH: As a metabolite of aldicarb, which shows pH-dependent hydrolysis, it is expected that the stability of this compound is also influenced by pH. Aldicarb is known to decompose rapidly in alkaline media.[2]

-

Incompatibilities: this compound is incompatible with strong oxidizers, acids, and alkalis.[1]

Degradation Pathway of Aldicarb

The formation of this compound is a key step in the detoxification of aldicarb. The primary routes of aldicarb metabolism involve oxidation and hydrolysis. Oxidation of the sulfur atom in aldicarb leads to the formation of aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone, both of which are also toxic. The hydrolysis of these compounds, as well as aldicarb itself, leads to the formation of the less toxic this compound and its corresponding sulfoxide and sulfone derivatives.

Data Presentation: Stability of Aldicarb

While specific quantitative stability data for this compound is limited, the following tables summarize the hydrolysis half-life of the parent compound, aldicarb, under various pH and temperature conditions. This data is presented to illustrate the expected format for stability reporting and to provide context for the conditions that may influence this compound stability.

Table 1: Hydrolysis Half-life of Aldicarb in Water

| pH | Temperature (°C) | Half-life (days) |

| 6.0 | 25 | 560 |

| 7.0 | 25 | 288 |

| 8.0 | 25 | 29 |

| 9.0 | 25 | 0.9 |

Disclaimer: The data in this table pertains to aldicarb, not this compound, and is intended for illustrative purposes.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H11NOS |

| Molecular Weight | 133.21 g/mol |

| Melting Point | 21.1 °C |

| Boiling Point | 210 °C |

| Water Solubility | 2.7% - 3% at 27 °C |

| Appearance | Colorless oily liquid with a slight thiol odor |

Recommended Storage Conditions

To ensure the integrity of this compound for research and developmental purposes, the following storage conditions are recommended:

-

Temperature: Store under refrigerated conditions (2-8 °C).

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Moisture: Protect from moisture by storing in a tightly sealed, desiccated container.[1]

-

Light: Store in a dark location to prevent potential photodegradation.

-

Container: Use glass or other inert containers.

Experimental Protocol for Hydrolysis Study

The following is a generalized experimental protocol for determining the hydrolysis rate of this compound as a function of pH, based on OECD Guideline 111 for the Testing of Chemicals.

Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) and at a constant temperature.

Materials:

-

This compound reference standard

-

Sterile, buffered aqueous solutions (pH 4, 7, and 9)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Constant temperature incubator or water bath

-

HPLC-UV or HPLC-MS/MS system for analysis

-

Sterile filters (0.22 µm)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

In separate volumetric flasks, add a small volume of the stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) to achieve a final concentration suitable for the analytical method. The volume of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

-

-

Incubation:

-

Dispense aliquots of each test solution into sterile, sealed vials.

-

Place the vials in a constant temperature incubator or water bath, protected from light. A standard temperature for such studies is 25 °C.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours), remove a vial for each pH condition.

-

Immediately analyze the sample or store it at a low temperature (e.g., -20 °C) to quench the degradation reaction until analysis can be performed.

-

-

Analytical Method:

-

Quantify the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.

-

The method should be able to separate the parent compound from any potential degradation products.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line.

-

Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

-

Conclusion

The stability of this compound is a critical parameter for researchers in various scientific disciplines. While quantitative data on its degradation kinetics are not widely published, understanding its sensitivity to temperature, moisture, and pH is essential for proper handling and storage. The provided guidelines for storage and the experimental protocol for stability testing offer a robust framework for ensuring the integrity of this compound in a laboratory setting. Further research to quantify the stability of this compound under a range of conditions would be a valuable contribution to the scientific community.

References

Aldicarb-Oxime: A Core Intermediate in Carbamate Pesticide Synthesis

An In-depth Technical Guide for Researchers and Scientists

Introduction

Aldicarb-oxime, scientifically known as 2-methyl-2-(methylthio)propionaldehyde oxime, is a critical chemical intermediate in the synthesis of aldicarb, a potent carbamate (B1207046) insecticide, acaricide, and nematicide.[1] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its role in the production of aldicarb, and its place within the metabolic pathways of the parent pesticide. The information is tailored for researchers, scientists, and professionals involved in drug development and pesticide synthesis, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of chemical pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its synthesis, handling, and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1646-75-9 | [2] |

| Molecular Formula | C5H11NOS | [2] |

| Molecular Weight | 133.21 g/mol | [2][3] |

| Appearance | Clear, colorless, viscous liquid with a sulfurous or musty odor | [2][3][4] |

| Melting Point | 21.1 °C (70 °F) | [2][3] |

| Boiling Point | 210 °C (410 °F) with partial decomposition | [2][3] |

| Density | 1.037 - 1.05 g/cm³ | [2][3] |

| Flash Point | 81.1 °C (178 °F) - 118 °C (244.4 °F) | [2][3] |

| Vapor Pressure | < 0.1 mmHg at 20 °C (68 °F) | [3] |

| Water Solubility | 10 to 50 mg/mL at 20 °C (68 °F) | [3] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process. It begins with the reaction of isobutylene (B52900) and nitrosyl chloride to form a 2-chloro-2-methyl-1-nitrosopropane dimer.[5] This intermediate is then reacted with methyl mercaptan and sodium hydroxide (B78521) to yield 2-methyl-2-(methylthio)propionaldoxime, which is this compound.[5]

References

- 1. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Aldicarb oxime | C5H11NOS | CID 9570092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1646-75-9 [chemicalbook.com]

- 5. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Aldicarb-oxime

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role as a crucial intermediate in the production of the pesticide Aldicarb. This document also details the mechanism of action of Aldicarb and its metabolic fate, along with relevant experimental protocols for its analysis.

Chemical Identity and Properties

This compound, also known by synonyms such as Temik oxime and 2-Methyl-2-(methylthio)propanal oxime, is a key chemical intermediate.[1][2][3] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H11NOS[2][4][5] |

| Molecular Weight | 133.21 g/mol [1][2][3][4] |

| CAS Number | 1646-75-9[2][4][5] |

| Appearance | Clear, colorless, viscous liquid with a sulfurous or musty odor.[1][2] |

| Melting Point | 70 °F (21.1 °C)[1][2][5] |

| Boiling Point | 410 °F (210 °C) at 760 mmHg (with partial decomposition)[1][2] |

| Density | 1.05 g/cm³[1][3] |

| Solubility in Water | 10 to 50 mg/mL at 68 °F (20 °C)[1][3][5] |

| Vapor Pressure | < 0.1 mmHg at 68 °F (20 °C)[1][3] |

| Flash Point | 244.4 °F (118 °C)[1][3] |

| Autoignition Temp. | 545 °F (285 °C)[1][3][5] |

Synthesis and Role of this compound

This compound is primarily significant as the direct precursor to Aldicarb, a systemic insecticide, nematicide, and acaricide.[6] The synthesis of Aldicarb is achieved through the reaction of this compound with methyl isocyanate.[2][6] This chemical transformation is a critical step in the manufacturing process of the final pesticide product.

Caption: Synthesis of Aldicarb from this compound.

Mechanism of Action of Aldicarb

Aldicarb functions as a potent, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[6][7][8][9] By inhibiting AChE, Aldicarb prevents the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[9] The resulting accumulation of acetylcholine leads to overstimulation of the nervous system in insects and nematodes, ultimately causing paralysis and death.[7]

Caption: Aldicarb's inhibition of acetylcholinesterase.

Metabolic Pathway of Aldicarb

Once in a biological system, Aldicarb is rapidly metabolized through oxidation. The primary metabolites are Aldicarb sulfoxide (B87167) and Aldicarb sulfone.[7][10] Aldicarb sulfoxide is a relatively stable and toxic metabolite, while Aldicarb sulfone is generally less toxic.[7][10] Further degradation occurs through hydrolysis, leading to the formation of the corresponding oximes and nitriles of the sulfoxide and sulfone.[9][10]

Caption: Metabolic pathway of Aldicarb.

Experimental Protocols: Analytical Methods

The determination of Aldicarb, this compound, and its other metabolites in environmental samples like water is crucial for monitoring and safety assessment. Methods such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed.[11][12][13]

Sample Preparation and Analysis Workflow for Water Samples

A general workflow for the analysis of Aldicarb and its metabolites in water involves sample extraction followed by instrumental analysis.

Caption: Workflow for water sample analysis.

Method for Determination in Water by LC-MS/MS

An established method for the quantitative determination of Aldicarb, Aldicarb sulfone, and Aldicarb sulfoxide in surface water, groundwater, and drinking water utilizes LC-MS/MS.[12]

-

Sample Preparation : Fortified water samples (e.g., 10 mL) are vortexed and centrifuged.[12]

-

Instrumentation : The prepared sample is directly analyzed by LC-MS/MS operating in positive ion mode.[12]

-

Quantification : This method can quantify residues at a limit of quantification (LOQ) of 0.1 µg/L.[12]

Method for Determination in Water by GC/MS

For the analysis of Aldicarb, this compound, and Aldicarb nitrile, a technique using a short capillary column coupled to a mass spectrometer is effective.[13] This method is particularly useful for analyzing thermally labile carbamate (B1207046) pesticides.[13]

-

Extraction : Aldicarb and its metabolites can be extracted from water using chloroform.[13]

-

Derivatization : For GC analysis of Aldicarb and its sulfoxide/sulfone metabolites, a common approach is to oxidize all residues to Aldicarb sulfone using an agent like peracetic acid.[13][14]

-

Detection Limits : The limits of detection for Aldicarb, this compound, and Aldicarb nitrile have been reported as 0.3 ng, 1.2 ng, and 0.15 ng, respectively.[13]

References

- 1. Aldicarb oxime | C5H11NOS | CID 9570092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1646-75-9,this compound | lookchem [lookchem.com]

- 3. ALDICARB OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. achemtek.com [achemtek.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. apvma.gov.au [apvma.gov.au]

- 8. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aldicarb - Wikipedia [en.wikipedia.org]

- 10. 458. Aldicarb (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Note: Analysis of Aldicarb-oxime by Gas Chromatography-Mass Spectrometry (GC/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction